醋酸钬(III)

描述

Holmium(3+) acetate is an organic compound and a salt of trivalent rare earth metal holmium and organic acetic acid . It is used as a laboratory reagent, in optical glasses, structural ceramics, catalysts, electrical components, and photo-optical material .

Synthesis Analysis

Holmium(3+) acetate can be obtained by dissolving holmium carbonate in acetic acid . Another method involves dissolving holmium oxide in acetic acid at a pH of 4, which forms the tetrahydrate of holmium acetate . A study focuses on the preparation of nanostructured holmium oxide via the decomposition of holmium acetate precursor utilizing the non-isothermal strategy .

Molecular Structure Analysis

Infrared ion spectroscopy (IRIS) was used to characterize several Ho-acetylacetonate complexes derived from non-radioactive microspheres . The coordination geometry of four distinct ionic complexes were fully assigned by comparison of their measured IR spectra with spectra calculated at the density functional theory (DFT) level .

Physical And Chemical Properties Analysis

Holmium(3+) acetate is soluble in water . It decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydrous form . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .

科学研究应用

陶瓷制造

醋酸钬(III) 用于生产先进陶瓷。将其掺入陶瓷材料可以增强其物理性能,例如提高耐用性和改善耐热性。 这使得钬掺杂陶瓷适用于航空航天和电子领域的 высокопроизводительных应用 .

玻璃工业

在玻璃工业中,醋酸钬(III) 用于赋予颜色和控制光学性能。 它可以添加到玻璃成分中以创建具有特定光吸收特性的特种玻璃,这在制造光学滤光片和透镜中至关重要 .

荧光粉制造

钬掺杂荧光粉是显示技术和照明系统中的关键组件。 醋酸钬(III) 充当掺杂剂,以修改荧光粉的发射光谱,从而增强 LED 和其他显示设备的颜色和亮度 .

金属卤化物灯

该化合物在金属卤化物灯的生产中也很重要。 这些灯以其高发光效率和显色性而闻名,通常含有钬以改善其性能并延长其使用寿命 .

石榴石激光器

作为石榴石激光器中的掺杂剂,醋酸钬(III) 发挥着至关重要的作用。它改变了激光介质的特性,从而可以精确控制激光的波长和强度。 这种应用在医疗和工业激光系统中特别有价值 .

核反应堆控制

醋酸钬(III) 在核反应堆中用作中子吸收剂。 它捕获中子的能力有助于调节反应堆堆芯中的链式反应,确保核电站安全稳定运行 .

分光光度法

在分光光度计领域,钬化合物用于校准紫外分光光度计的波长设置。 这确保了在各种研究和工业应用中进行准确可靠的测量 .

磁性应用

由于钬具有很高的磁矩,因此当用作磁通量集中器时,它用于产生强磁场。 这在需要受控磁性环境的科学研究中具有影响 .

作用机制

Target of Action

Holmium(3+) acetate, the acetate salt of holmium, primarily targets the lanthanide series of the periodic table . It is used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers . It is also used in nuclear reactors to keep the chain reaction in check .

Mode of Action

The mode of action of Holmium(3+) acetate involves its interaction with its targets, leading to various changes. For instance, in the context of nuclear reactors, Holmium(3+) acetate helps control the chain reaction . The coordination geometry of Holmium(3+) acetate complexes is crucial in its interactions . The coordination of each acetylacetonate ligand is dependent on the presence of other ligands, revealing an asymmetric chelation motif in some of the complexes .

Biochemical Pathways

Holmium(3+) acetate affects various biochemical pathways. As an acetate salt, it plays a role in the metabolism of acetic acid . Acetate, whether derived from the diet or from fermentation in the colon, has been implicated in a range of health benefits . Acetate is also generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of Holmium(3+) acetate’s action are diverse. For example, in the context of radionuclide therapies for the treatment of malignancies, microspheres containing radioactive Holmium(3+) acetate are employed . The beta-minus particles emitted by the radioactive holmium can be used to kill tumor cells .

Action Environment

The action, efficacy, and stability of Holmium(3+) acetate can be influenced by various environmental factors. For instance, its physical properties can change with temperature . Holmium(3+) acetate hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .

安全和危害

Holmium(3+) acetate can cause slight to mild irritation of the skin, eyes, and respiratory tract . It is advisable to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

属性

IUPAC Name |

holmium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ho/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQRVFRWLQGBFV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

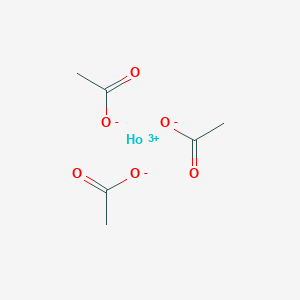

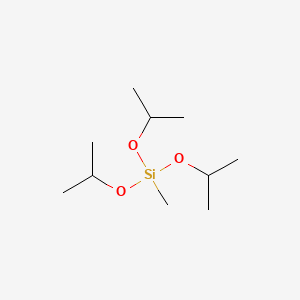

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9HoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890802 | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Peach powder; [Strem Chemicals MSDS] | |

| Record name | Holmium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

25519-09-9 | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)